JH295

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

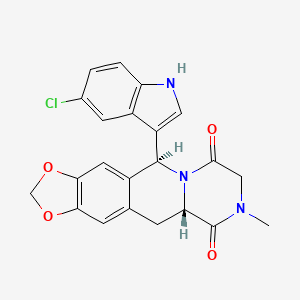

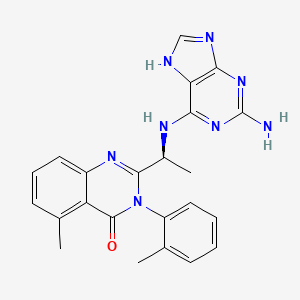

JH295は、NIMA関連キナーゼ2(Nek2)の強力で不可逆的な選択的阻害剤です。この化合物は、システイン22のアルキル化を介して細胞Nek2を阻害する能力により注目を集めています。NIMA関連キナーゼ2は、有糸分裂や中心体の分離など、さまざまな細胞プロセスに関与するセリン/スレオニンキナーゼです。 This compoundは、特に薬剤耐性がんを標的とするがん研究で有望な結果を示しています .

科学的研究の応用

JH295 has several scientific research applications, including:

Cancer Research: this compound has shown efficacy in inhibiting the proliferation of cancer cells, particularly in drug-resistant cancers such as primary effusion lymphoma.

Cell Cycle Studies: this compound is used to study the role of NIMA-related kinase 2 in cell cycle regulation and mitosis.

Drug Development: This compound serves as a lead compound for the development of new inhibitors targeting NIMA-related kinase 2 and other related kinases.

作用機序

JH295は、システイン22のアルキル化を介してNIMA関連キナーゼ2を不可逆的に阻害することによってその効果を発揮します。この阻害は、中心体の分離と有糸分裂におけるNIMA関連キナーゼ2の正常な機能を破壊し、がん細胞で細胞周期停止とアポトーシスにつながります。 この化合物は、サイクリン依存性キナーゼ1、オーロラBキナーゼ、またはポロ様キナーゼ1などの他の有糸分裂キナーゼには有意な影響を与えないため、NIMA関連キナーゼ2に対して非常に選択的です .

類似の化合物との比較

類似の化合物

ATH686: 選択的でATP競合型のFLT3阻害剤。

YKL-5-124: 選択的で不可逆的な共有結合型サイクリン依存性キナーゼ7阻害剤。

This compoundの独自性

This compoundは、NIMA関連キナーゼ2に対する高い選択性と不可逆的な阻害により独自です。 他の阻害剤とは異なり、this compoundは他の有糸分裂キナーゼに有意な影響を与えないため、細胞プロセスにおけるNIMA関連キナーゼ2の特定の役割を研究し、標的化されたがん治療を開発するための貴重なツールとなっています .

生化学分析

Biochemical Properties

JH295 plays a crucial role in biochemical reactions by selectively inhibiting NIMA-related kinase 2 (Nek2). This inhibition occurs through the alkylation of cysteine 22 on Nek2, rendering the enzyme inactive. This compound does not affect other mitotic kinases such as cyclin-dependent kinase 1, Aurora B, or polo-like kinase 1, ensuring its specificity for Nek2 . The selective inhibition of Nek2 by this compound disrupts the normal function of this kinase, which is involved in cell cycle regulation and mitotic progression.

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. In primary effusion lymphoma cells, this compound induces caspase 3-mediated apoptotic cell death, significantly reducing tumor burden . This compound also sensitizes cancer cells to other chemotherapeutic agents, enhancing their efficacy . This compound influences cell signaling pathways by inhibiting Nek2, which plays a role in centrosome separation and spindle assembly during mitosis. This inhibition leads to cell cycle arrest and apoptosis, highlighting the potential of this compound as a therapeutic agent in cancer treatment .

Molecular Mechanism

The molecular mechanism of this compound involves the irreversible inhibition of NIMA-related kinase 2 (Nek2) through the alkylation of cysteine 22. This interaction prevents Nek2 from phosphorylating its substrates, disrupting its role in cell cycle regulation . This compound does not interfere with other mitotic kinases, ensuring its specificity for Nek2. The inhibition of Nek2 by this compound leads to cell cycle arrest and apoptosis, particularly in cancer cells that rely on Nek2 for survival .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is stable under specific conditions, but its activity may degrade over extended periods . Long-term studies have shown that this compound can induce sustained apoptotic effects in cancer cells, reducing tumor burden and enhancing the efficacy of other chemotherapeutic agents . The stability and long-term effects of this compound make it a valuable compound for in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits Nek2 and induces apoptosis in cancer cells without significant toxicity . At higher doses, this compound may exhibit toxic effects, highlighting the importance of optimizing dosage for therapeutic applications . Threshold effects have been observed, where a minimum concentration of this compound is required to achieve significant inhibition of Nek2 and subsequent apoptotic effects .

Metabolic Pathways

This compound is involved in metabolic pathways related to the inhibition of NIMA-related kinase 2 (Nek2). This compound interacts with enzymes and cofactors involved in cell cycle regulation and mitotic progression . The inhibition of Nek2 by this compound affects metabolic flux and metabolite levels, leading to cell cycle arrest and apoptosis . The specific interactions of this compound with metabolic pathways highlight its potential as a therapeutic agent in cancer treatment.

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins . This compound accumulates in cancer cells, where it exerts its inhibitory effects on Nek2 . The distribution of this compound within tissues is influenced by its interactions with transporters and binding proteins, ensuring its targeted delivery to cancer cells .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with NIMA-related kinase 2 (Nek2) . This compound does not contain specific targeting signals or post-translational modifications that direct it to other compartments or organelles . The localization of this compound within the cytoplasm allows it to effectively inhibit Nek2 and induce apoptotic effects in cancer cells .

準備方法

合成経路と反応条件

JH295は、インドールコア構造の形成とそれに続く官能基化を含む一連の化学反応によって合成できます。主なステップは次のとおりです。

インドールコアの形成: インドールコアは、フェニルヒドラジンとケトンまたはアルデヒドの反応を含むフィッシャーインドール合成反応によって合成されます。

官能基化: インドールコアは、次にさまざまな置換基で官能基化されて、this compoundの目的の化学構造が達成されます。

工業生産方法

This compoundの工業生産には、上記の合成経路の規模拡大が含まれます。このプロセスには、温度、圧力、適切な触媒の使用など、反応条件の正確な制御が必要です。 最終製品は、再結晶やクロマトグラフィーなどの技術を使用して精製され、高い純度レベルが達成されます .

化学反応の分析

反応の種類

JH295は、次のようないくつかの種類の化学反応を受けます。

アルキル化: this compoundは、システイン22のアルキル化を介して細胞Nek2を阻害します。

銅触媒アザイド-アルキン環状付加(CuAAC): this compoundはアルキン基を含んでおり、アザイド含有分子とのクリック化学反応に参加できます。

一般的な試薬と条件

アルキル化: この反応は、通常、穏やかな条件下で求核剤(例:システイン)と求電子剤(例:this compound)の存在を必要とします。

CuAAC: この反応は、銅触媒を必要とし、周囲条件下で実行できます。

主要な生成物

アルキル化: 主な生成物はアルキル化されたNek2タンパク質であり、その阻害につながります。

科学研究への応用

This compoundは、次のようないくつかの科学研究への応用があります。

がん研究: this compoundは、特に原発性リンパ腫のような薬剤耐性がんにおいて、がん細胞の増殖を阻害する有効性を示しています。

細胞周期研究: this compoundは、細胞周期調節や有糸分裂におけるNIMA関連キナーゼ2の役割を研究するために使用されます。

創薬: This compoundは、NIMA関連キナーゼ2や他の関連キナーゼを標的とする新しい阻害剤の開発のためのリード化合物として役立ちます.

類似化合物との比較

Similar Compounds

ATH686: A selective and ATP-competitive FLT3 inhibitor.

YKL-5-124: A selective, irreversible, and covalent cyclin-dependent kinase 7 inhibitor.

Uniqueness of JH295

This compound is unique due to its high selectivity and irreversible inhibition of NIMA-related kinase 2. Unlike other inhibitors, this compound does not significantly affect other mitotic kinases, making it a valuable tool for studying the specific role of NIMA-related kinase 2 in cellular processes and for developing targeted cancer therapies .

特性

IUPAC Name |

N-[(3Z)-3-[(2-ethyl-5-methyl-1H-imidazol-4-yl)methylidene]-2-oxo-1H-indol-5-yl]prop-2-ynamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O2/c1-4-16-19-10(3)15(21-16)9-13-12-8-11(20-17(23)5-2)6-7-14(12)22-18(13)24/h2,6-9H,4H2,1,3H3,(H,19,21)(H,20,23)(H,22,24)/b13-9- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORKOHXAJFGRZCL-LCYFTJDESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=C(N1)C)C=C2C3=C(C=CC(=C3)NC(=O)C#C)NC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=NC(=C(N1)C)/C=C\2/C3=C(C=CC(=C3)NC(=O)C#C)NC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the mechanism of action of JH295 and how does it affect cancer cells?

A1: this compound is a potent and selective, irreversible inhibitor of the human centrosomal kinase, NEK2 [, ]. It targets a noncatalytic cysteine residue (Cys22) located near the glycine-rich loop of NEK2 [, ]. This cysteine residue is crucial for this compound's irreversible binding and inhibitory activity. By inhibiting NEK2, this compound induces caspase 3-mediated apoptosis (programmed cell death) in primary effusion lymphoma (PEL) cells []. Additionally, it has been shown to reduce the expression and activity of ABC transporter proteins like MDR1 and MRP, which contribute to drug resistance in cancer cells [].

Q2: Does this compound affect other kinases involved in cell division?

A2: While initial irreversible NEK2 inhibitors also showed potent inhibition of the mitotic regulator Cdk1, this compound was specifically designed to minimize this off-target effect []. The addition of an ethyl group to the oxindole propynamide scaffold of this compound significantly reduced its binding affinity for Cdk1, resulting in a 2,000-fold loss of potency against this kinase []. Importantly, at concentrations that fully inhibit NEK2 in cells, this compound does not affect mitotic progression, spindle assembly, or the activity of other mitotic kinases like Aurora B and Plk1 [, ]. This selectivity makes this compound a valuable tool for studying the specific roles of NEK2 in cells.

Q3: What evidence suggests that NEK2 is a promising therapeutic target for cancers like PEL?

A3: Research indicates that NEK2 plays a critical role in the survival of KSHV-positive PEL cells []. Inhibiting NEK2 with this compound not only triggers apoptosis in these cells but also significantly prolongs survival and reduces tumor burden in a PEL mouse model []. Furthermore, this compound sensitizes lymphoma cells to other chemotherapeutic agents like rapamycin, enhancing cancer cell death []. These findings strongly suggest that targeting NEK2 with inhibitors like this compound holds promise as a potential therapeutic strategy for PEL and potentially other cancers reliant on NEK2 activity.

Q4: Beyond its role in cancer, what other functions of NEK2 have been explored using this compound?

A4: Studies utilizing this compound have revealed an essential role for NEK2 in porcine embryonic development []. Inhibition of NEK2 with this compound disrupts normal cell division, increases DNA damage and apoptosis, and negatively impacts blastocyst formation rates []. Interestingly, researchers found that this compound's effects on embryonic development are linked to its disruption of the Wnt/β-catenin signaling pathway []. These findings highlight the diverse roles of NEK2 in cellular processes and demonstrate the utility of this compound as a tool for dissecting its functions.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(S)-(+)-tert-Butyl 2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetate](/img/structure/B612109.png)

![4-[[(2S)-2-(3-Chlorophenyl)-2-hydroxyethyl]amino]-3-[7-methyl-5-(4-morpholinyl)-1H-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B612114.png)

![(S)-3-(4-(2-(4-(2-(3-chlorophenyl)-2-hydroxyethylamino)-2-oxo-1,2-dihydropyridin-3-yl)-7-methyl-1H-benzo[d]imidazol-5-yl)piperazin-1-yl)propanenitrile](/img/structure/B612115.png)

![5-(7-(methylsulfonyl)-2-morpholino-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrimidin-2-amine](/img/structure/B612118.png)

![5-(2-((4-(Methylsulfonyl)piperazin-1-yl)methyl)-8-morpholinoimidazo[1,2-a]pyrazin-6-yl)pyrimidin-2-amine](/img/structure/B612120.png)

![(3S,6R)-1-[6-(3-Amino-1H-indazol-6-yl)-2-(methylamino)-4-pyrimidinyl]-N-cyclohexyl-6-methyl-3-piperidinecarboxamide](/img/structure/B612123.png)